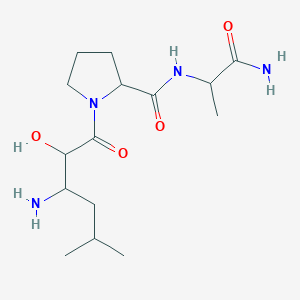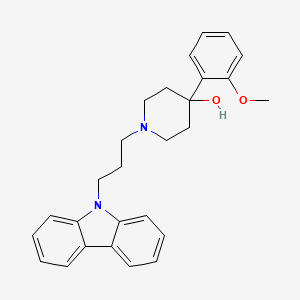![molecular formula C18H23FN2O2 B10771105 [3H]robalzotan](/img/structure/B10771105.png)
[3H]robalzotan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It was initially investigated by AstraZeneca for its potential as an antidepressant and later for other indications such as irritable bowel syndrome . The compound has shown the ability to completely reverse the autoreceptor-mediated inhibition of serotonin release induced by selective serotonin reuptake inhibitors like citalopram in rodent studies .
Vorbereitungsmethoden
The synthesis of [3H]robalzotan involves several steps:
Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to give the methyl ester.
Condensation: The methyl ester is condensed with propargyl bromide using potassium carbonate in acetone, yielding the corresponding ether.
Cyclization: The ether is cyclized by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.
Hydrolysis: The methyl ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.
Amidation: The free acid is reacted with thionyl chloride and then with ammonia to form the carboxamide.
Nitration: The carboxamide is nitrated with sodium nitrite and iodine to yield 8-fluoro-3-nitro-2H-1-benzopyran-5-carboxamide.
Hydrogenation: The nitro compound undergoes hydrogenation with sodium borohydride in isopropanol to produce the 3,4-dihydro compound, which is further reduced at the nitro group with hydrogen and Raney nickel in ethanol/tetrahydrofuran to provide racemic 3-amino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide.
Optical Resolution: The racemic compound is resolved with L-(+)-tartaric acid to obtain the 3®-amino derivative.
Analyse Chemischer Reaktionen
[3H]robalzotan undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen with a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying selective 5-HT1A receptor antagonists.
Biology: The compound is used in research to understand the role of 5-HT1A receptors in serotonin release and its implications in mood regulation.
Medicine: Initially investigated as a potential antidepressant, it has also been studied for its effects on irritable bowel syndrome and other gastrointestinal disorders
Wirkmechanismus
[3H]robalzotan exerts its effects by selectively antagonizing the 5-HT1A receptor. This receptor is involved in the autoreceptor-mediated inhibition of serotonin release. By blocking this receptor, this compound can reverse the inhibition of serotonin release induced by selective serotonin reuptake inhibitors, thereby increasing serotonin levels in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
[3H]robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and ability to completely reverse the autoreceptor-mediated inhibition of serotonin release. This makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological processes .
Similar Compounds
Ebalzotan: Another selective 5-HT1A receptor antagonist with similar applications.
UH-301: A compound with similar receptor binding characteristics but different pharmacological profiles.
Eigenschaften
Molekularformel |
C18H23FN2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T |
InChI-Schlüssel |
MQTUXRKNJYPMCG-FZQCOGARSA-N |
Isomerische SMILES |
[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F |
Kanonische SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)


![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)